molecular formula C21H24N2O3 B7470220 N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide

Cat. No. B7470220
M. Wt: 352.4 g/mol
InChI Key: GNYXCDAYYXAHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide works by inhibiting the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This results in increased activity in the dopaminergic pathways, which are responsible for regulating mood, motivation, and reward. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide is still not fully understood and requires further research.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide increases dopamine levels in the brain, leading to increased activity in the dopaminergic pathways. This can result in improved mood, motivation, and reward. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective DAT inhibitor, making it a useful tool for studying the dopaminergic pathways. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has a long half-life, making it useful for long-term studies. However, N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has several limitations, including its potential for abuse and its lack of selectivity for DAT over other neurotransmitter transporters.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide. One direction is to study its potential use in the treatment of neurological disorders, including Parkinson's disease and ADHD. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide and its potential for abuse. Finally, N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide could be studied in combination with other drugs to determine its potential for synergistic effects.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide can be synthesized through various methods, including the reaction of benzodioxole with benzylpiperidine and the reaction of 4-piperidone with benzodioxole. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide requires expertise in organic chemistry and access to specialized equipment and chemicals.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. This makes N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide has been studied for its potential use in forensics as a marker for the detection of drug abuse.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-21(22-13-17-6-7-19-20(12-17)26-15-25-19)18-8-10-23(11-9-18)14-16-4-2-1-3-5-16/h1-7,12,18H,8-11,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYXCDAYYXAHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.